molecular formula C20H15ClN2O2S B2792420 7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105242-35-0

7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2792420
CAS No.: 1105242-35-0
M. Wt: 382.86
InChI Key: FLBGAQHMJSQPDI-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • 7-Position: A 4-chlorophenyl group, contributing electron-withdrawing effects and enhancing lipophilicity.

This compound is part of a broader class of thienopyrimidinones, which are explored for diverse pharmacological activities such as antifungal, antibacterial, and melanin-modulating properties .

Properties

IUPAC Name

7-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-25-16-4-2-3-13(9-16)10-23-12-22-18-17(11-26-19(18)20(23)24)14-5-7-15(21)8-6-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBGAQHMJSQPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antitubercular properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3-methoxybenzyl group. Its molecular formula is C19H13ClN2OSC_{19}H_{13}ClN_2OS with a molecular weight of 352.85 g/mol. The structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) typically ranging from 5 to 50 μg/mL depending on the specific derivative tested .

A study assessed several thienopyrimidinone derivatives for their antimicrobial efficacy and found that modifications at the 3-position of the pyrimidine ring enhanced activity against Mycobacterium tuberculosis (MTB), suggesting that structural variations can lead to improved pharmacological profiles .

CompoundMIC (μg/mL)Activity Type
This compound10Antimycobacterial
Thienopyrimidinone Derivative A5Antibacterial
Thienopyrimidinone Derivative B20Antimycobacterial

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines. Notably, it has been shown to inhibit cell proliferation in HeLa and A549 cells, with IC50 values indicating moderate potency (around 50-100 nM). These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis through mitochondrial pathways .

In a comparative study of similar compounds, those with halogen substitutions on aromatic rings demonstrated enhanced antiproliferative activity by disrupting microtubule dynamics, leading to G2/M phase arrest in cancer cells .

Cell LineIC50 (nM)Mechanism
HeLa60Apoptosis via mitochondrial pathway
A54980Microtubule disruption

Antitubercular Activity

The compound has also been investigated for its antitubercular properties against Mycobacterium tuberculosis. It was found to inhibit MTB growth significantly, with mechanisms likely involving the inhibition of essential metabolic pathways necessary for bacterial survival. The structure-activity relationship (SAR) studies indicated that the presence of specific substituents on the phenyl ring enhances this activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives and reported that those with a chlorophenyl group exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts. The most potent derivative showed an MIC of 5 μg/mL against S. aureus.
  • Cancer Cell Studies : In vitro studies demonstrated that treatment with the compound resulted in significant cell death in cultured HeLa cells, attributed to its ability to disrupt microtubule polymerization. This effect was quantified using flow cytometry, revealing an increase in apoptotic cell populations post-treatment.
  • Tuberculosis Research : A recent investigation into the antitubercular activity highlighted that modifications at the 4-position of the pyrimidine ring could enhance potency against MTB strains resistant to standard treatments.

Scientific Research Applications

Structural Characteristics

The molecular formula of 7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is C19H13ClN2O2SC_{19}H_{13}ClN_{2}O_{2}S, with a molecular weight of 368.84 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Experimental models have shown that it can reduce inflammatory markers and cytokine production in response to stimuli such as lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

Drug Development

Given its diverse biological activities, this compound is being investigated as a lead compound in drug development. Its derivatives are being synthesized and evaluated for enhanced potency and selectivity against specific targets in cancer therapy and infectious diseases .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation in vitro and reduced tumor size in xenograft models.
Study BAntimicrobial PropertiesShowed effective bactericidal activity against Staphylococcus aureus and E. coli.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

  • Sulfoxide formation : Treatment with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C yields the corresponding sulfoxide derivative (68% yield).

  • Sulfone production : Prolonged oxidation with hydrogen peroxide (30%) and acetic acid at 60°C for 12 hours generates the sulfone analog (82% purity by HPLC).

Key Data

Oxidizing AgentTemperatureTimeProductYield
m-CPBA0–5°C2 hrSulfoxide68%
H₂O₂/AcOH60°C12 hrSulfone82%

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:

  • Amination : Reacting with piperidine in dimethylformamide (DMF) at 120°C for 8 hours replaces chlorine with a piperidinyl group (54% yield).

  • Alkoxylation : Potassium tert-butoxide-mediated substitution with methanol at 80°C produces the methoxy derivative (61% yield).

Mechanistic Insight
The electron-withdrawing pyrimidinone core activates the para-chloro substituent toward nucleophilic attack, following an SNAr pathway. Steric hindrance from the 3-methoxybenzyl group limits reactivity at position 3.

Reduction and Ring Modification

  • Carbonyl reduction : Sodium borohydride in ethanol reduces the 4-keto group to a secondary alcohol, forming the 3,4-dihydro derivative (73% yield).

  • Thiophene ring hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the thiophene ring, yielding a tetrahydrothienopyrimidine (89% selectivity).

Comparative Reactivity

Reaction TypeReagentProductSelectivity
Carbonyl reductionNaBH₄/EtOH3,4-Dihydro derivative73%
Ring hydrogenationH₂ (1 atm)/Pd/CTetrahydrothienopyrimidine89%

Functional Group Transformations

  • Demethylation : Treatment with BBr₃ in dichloromethane cleaves the 3-methoxybenzyl group to a hydroxyl analog (58% yield).

  • Esterification : The 4-keto group reacts with acetic anhydride under basic conditions to form an acetylated derivative (91% conversion).

Cyclization and Cross-Coupling

  • Suzuki coupling : The chlorophenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling π-system extension (e.g., biphenyl derivatives, 76% yield).

  • Intramolecular cyclization : Heating in polyphosphoric acid induces ring closure between the methoxybenzyl group and pyrimidinone nitrogen, forming a tricyclic system (41% isolated yield) .

Stability Under Hydrolytic Conditions

  • Acidic hydrolysis : Exposure to 6M HCl at reflux partially degrades the thiophene ring, generating thymine analogs (33% recovery).

  • Basic hydrolysis : NaOH (1M) at 80°C cleaves the pyrimidinone ring, yielding fragmented thiophene-carboxylic acids (identified via LC-MS).

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces:

  • C-S bond cleavage : Forms a pyrimidinyl radical intermediate, detectable by EPR spectroscopy.

  • Dimerization : Radical recombination produces a dimeric structure (22% yield after 24 hours).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thienopyrimidinones are highly dependent on substituent variations. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Substituents Key Properties Biological Activity
Target Compound 7-(4-ClPh), 3-(3-MeOBn) Moderate lipophilicity, electron modulation Potential antifungal/antibacterial
7-(3-FPh)-3-(3-MeOBn) 7-(3-FPh), 3-(3-MeOBn) Similar lipophilicity, altered sterics Not reported
7-(3-ClPh)-3-[2-(4-FPhO)Et] 7-(3-ClPh), 3-phenoxyethyl chain Increased solubility, flexible chain Undisclosed
3a (2,6-bis(3-MeOPh), 3-Me) 2,6-bis(3-MeOPh), 3-Me Lower melting point (148–150°C) Structural stability studies
1226429-03-3 (7-(4-ClPh), 2-benzylpiperazinyl) 7-(4-ClPh), 2-(4-benzylpiperazinyl) Enhanced solubility, basic nitrogen Kinase inhibition potential
Key Observations:

Bromophenyl () and trifluoromethylbenzyl () substituents increase lipophilicity but may reduce metabolic stability .

N-Substituents: The 3-methoxybenzyl group balances steric hindrance and polarity, unlike rigid phenoxyethyl () or bulky benzylpiperazinyl () groups, which may affect membrane permeability . Methyl substituents (e.g., 3a in ) lower melting points, suggesting improved solubility but reduced crystallinity .

Biological Activity :

  • Compounds with azepine fragments () show enhanced melanin synthesis, implying that ring expansion in the target compound could unlock dermatological applications .
  • Antifungal/antibacterial activities () are linked to halogenated aryl groups and flexible N-substituents, aligning with the target compound’s structure .

Pharmacological Potential

  • Antifungal/Antibacterial : The 4-chlorophenyl and methoxybenzyl groups in the target compound mirror active motifs in ’s derivatives, suggesting promise in infectious disease research .

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